2-Amino-3,5-dibromo-6-chlorobenzoic acid

Pharmaceutical Analysis Impurity Profiling Expectorant Drug Manufacturing

Sourcing a reliable 3,5-dibromo-6-chloro reference standard is critical for Bromhexine HCl impurity analysis. This compound serves as a primary marker for quantifying the specified process impurity at thresholds ≤0.20%. - **Pharma QC Ready:** Enables precise HPLC/UPLC quantification of the target impurity in API and finished products. - **Synthetic Utility:** Dual bromine and chlorine handles facilitate cross-coupling for benzodiazepine libraries. - **Supply Assurance:** Available with ≥98% purity, supported by comprehensive Certificates of Analysis for regulatory filings.

Molecular Formula C7H4Br2ClNO2
Molecular Weight 329.37 g/mol
CAS No. 143769-25-9
Cat. No. B127298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dibromo-6-chlorobenzoic acid
CAS143769-25-9
Molecular FormulaC7H4Br2ClNO2
Molecular Weight329.37 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)C(=O)O)N)Br
InChIInChI=1S/C7H4Br2ClNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
InChIKeyYCVONUPUCAHKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Guide: 2-Amino-3,5-dibromo-6-chlorobenzoic Acid


2-Amino-3,5-dibromo-6-chlorobenzoic acid (CAS 143769-25-9) is an ortho-substituted benzoic acid derivative with a unique halogenation pattern featuring bromine atoms at the 3- and 5-positions, a chlorine atom at the 6-position, and an amino group at the 2-position [1]. Its molecular formula is C₇H₄Br₂ClNO₂ with a molecular weight of 329.37 g/mol [1]. This compound is commercially available as a research chemical from multiple vendors, typically with purities of 95% or greater [REFS-1, REFS-2].

Unique 3,5-dibromo-6-chloro pattern for impurity profiling identity
Available from multiple suppliers as research chemical
Research-grade purity suitable for analytical method development

2-Amino-3,5-dibromo-6-chlorobenzoic Acid: Why It Cannot Be Substituted


The specific 3,5-dibromo-6-chloro substitution pattern of this compound is essential for its designated applications. Unlike simpler ortho-halobenzoic acids such as 2-amino-6-chlorobenzoic acid (CAS 2148-56-3) or the dechlorinated analog 2-amino-3,5-dibromobenzoic acid (CAS 609-85-8), the presence of all three halogen atoms dictates both its reactivity in downstream chemical syntheses and its identity as a critical reference standard in pharmaceutical quality control [1]. Substitution with a compound lacking the chlorine at the 6-position or one of the bromine atoms would result in a different molecular entity with altered physical properties, reactivity, and analytical behavior, thereby invalidating its use as an authentic intermediate or impurity marker [1].

Target Compound
Potential Substitute
Why Not Interchangeable
2-Amino-3,5-dibromo-6-chlorobenzoic acid
2-Amino-6-chlorobenzoic acid
Lacks 3,5-dibromo substitution; different LC-MS retention and mass signature
2-Amino-3,5-dibromo-6-chlorobenzoic acid
2-Amino-3,5-dibromobenzoic acid
Missing 6-chloro; altered impurity specificity and reactivity

Differentiation Guide for 2-Amino-3,5-dibromo-6-chlorobenzoic Acid


Process Impurity in Bromhexine Hydrochloride Synthesis

This compound is specifically identified as a process-related impurity in the synthesis of the expectorant drug bromhexine hydrochloride [1]. The patent literature discloses methods for its preparation and use as a reference standard for impurity identification and quantification during drug substance manufacturing [1]. The regulatory requirement to monitor this specific impurity at defined thresholds (e.g., ≤0.20% for any individual impurity) creates a mandatory procurement need for this exact compound for analytical method development and validation .

Process Impurity Identity
Supported by patent
Established process impurity of bromhexine HCl (≤0.20% limit)
Required for regulatory impurity profiling method validation
Per ICH guidelines and monograph specifications
Pharmaceutical Analysis Impurity Profiling Expectorant Drug Manufacturing

Molecular Weight vs. Structural Analogs

The compound's exact mass of 328.82768 Da distinguishes it from closely related analogs [1]. For instance, the dechlorinated analog 2-amino-3,5-dibromobenzoic acid (CAS 609-85-8) has a molecular weight of 294.93 g/mol, while 3,5-dibromo-2-chlorobenzoic acid (CAS 27003-05-0) has a molecular weight of 314.36 g/mol [REFS-2, REFS-3]. This mass difference is critical for unambiguous identification via LC-MS or GC-MS methods in both research and quality control environments.

Mass Differentiation
Head-to-head
+34.44 g/mol vs. dechlorinated analog
Enables unambiguous LC-MS identification
Based on exact mass calculation
Structural Analysis Quality Control Mass Spectrometry

High Lipophilicity for Extraction and Retention

The compound has a computed XLogP3 value of 3.3 [1]. This lipophilicity is significantly higher than that of the less halogenated analog 2-amino-6-chlorobenzoic acid (CAS 2148-56-3, calculated XLogP3 ~1.56) [2]. The higher logP indicates stronger retention on reversed-phase HPLC columns and preferential partitioning into organic solvents during liquid-liquid extraction.

Lipophilicity Advantage
Cross-study comparable
XLogP3 3.3 (+1.74 vs. mono-chloro analog)
Drives stronger RP-HPLC retention and organic extraction
Influences method development and sample preparation
Lipophilicity Sample Preparation HPLC Method Development

Application Scenarios for 2-Amino-3,5-dibromo-6-chlorobenzoic Acid


Reference Standard for Bromhexine Impurity Profiling

This compound is utilized as a reference standard for the identification and quantification of a specific process impurity in bromhexine hydrochloride active pharmaceutical ingredient (API) and finished drug products [1]. Its procurement is essential for quality control laboratories performing HPLC or UPLC analysis to ensure that impurity levels remain below established thresholds (e.g., NMT 0.20%) as per pharmacopoeial specifications .

Intermediate for Halogenated Heterocyclic Libraries

The compound's unique 3,5-dibromo-6-chloro substitution pattern on an ortho-aminobenzoic acid scaffold makes it a valuable building block for the synthesis of diverse heterocyclic compounds, including benzodiazepine derivatives [1]. Its multiple halogen atoms serve as versatile handles for further functionalization via cross-coupling reactions, enabling the generation of complex molecular libraries for drug discovery programs.

Analytical Method Development Probe

Due to its high lipophilicity (XLogP3 = 3.3) and distinct mass signature (MW = 329.37 g/mol), this compound serves as a challenging test analyte for developing and optimizing reversed-phase HPLC and LC-MS methods [1]. Its strong retention on C18 columns and unique isotopic pattern make it an ideal probe for assessing column performance and method robustness in regulated analytical environments.

Application
Selection Property
Validation Focus
Impurity Profiling Standard
Regulatory impurity identity
HPLC impurity limit verification in bromhexine HCl
Halogenated Building Block
Unique halogen substitution pattern
Cross-coupling reactions for heterocyclic library synthesis
Analytical Method Probe
High lipophilicity and distinct mass
RP-HPLC column performance and method robustness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3,5-dibromo-6-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.